N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide
Description
N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a sulfonamide group attached to a phenyl ring, further substituted with a dimethylanilino group
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5g/mol |
IUPAC Name |
N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H24N2O2S/c1-16-11-13-20(14-12-16)27(25,26)24-21-10-5-4-9-19(21)15-23-22-17(2)7-6-8-18(22)3/h4-14,23-24H,15H2,1-3H3 |
InChI Key |
DFDWOPWTZNGAMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=C(C=CC=C3C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with formaldehyde to form a Schiff base, which is then reduced to the corresponding amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. Additionally, the dimethylanilino group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- N-{2-[(2,6-dimethylanilino)methyl]phenyl}-4-chlorobenzenesulfonamide
- N-{2-[(2,6-dimethylanilino)methyl]phenyl}-4-nitrobenzenesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzene ring enhances its hydrophobicity, potentially increasing its binding affinity to hydrophobic pockets in proteins. Additionally, the dimethylanilino group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
